molecular formula C10H10N6O2 B13758470 2,4-Diamino-6-p-nitroanilinopyrimidine

2,4-Diamino-6-p-nitroanilinopyrimidine

Katalognummer: B13758470
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: DHPSHWOPUUHKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6-p-nitroanilinopyrimidine is a chemical compound with the molecular formula C10H10N6O2 and a molecular weight of 246.23 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino and nitro groups attached to the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-p-nitroanilinopyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with p-nitroaniline under specific conditions. One common method includes the use of solvents such as methanol and reagents like sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, quenching, and neutralization, followed by extraction and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-6-p-nitroanilinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-6-p-nitroanilinopyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,4-diamino-6-p-nitroanilinopyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Used as an intermediate in the synthesis of various pyrimidine derivatives.

    2,4-Diamino-6-hydroxypyrimidine: Known for its use in the synthesis of pharmaceuticals like minoxidil.

    2,4-Diamino-6-piperidinopyrimidine: Studied for its potential therapeutic applications

Uniqueness

2,4-Diamino-6-p-nitroanilinopyrimidine is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10N6O2

Molekulargewicht

246.23 g/mol

IUPAC-Name

4-N-(4-nitrophenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10N6O2/c11-8-5-9(15-10(12)14-8)13-6-1-3-7(4-2-6)16(17)18/h1-5H,(H5,11,12,13,14,15)

InChI-Schlüssel

DHPSHWOPUUHKJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.